molecular formula C17H16F2O B1327689 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone CAS No. 898793-33-4

2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

Cat. No.: B1327689
CAS No.: 898793-33-4
M. Wt: 274.3 g/mol
InChI Key: NUFVDJCNAWVJRS-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone is an organic compound characterized by the presence of two fluorine atoms and a propiophenone moiety attached to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbenzene and 2’,4’-difluorobenzoyl chloride.

    Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzene reacts with 2’,4’-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone.

Industrial Production Methods: In an industrial setting, the production of 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation reactions, followed by efficient purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

  • 2’,4’-Difluoro-3-(2,4-dimethylphenyl)propiophenone
  • 2’,4’-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Comparison:

  • Structural Differences: The position of the dimethyl groups on the phenyl ring can influence the compound’s reactivity and properties.
  • Unique Features: 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone is unique due to its specific substitution pattern, which may result in distinct chemical and biological activities compared to its analogs.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFVDJCNAWVJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644654
Record name 1-(2,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-33-4
Record name 1-(2,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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